Methyl undecanoate

描述

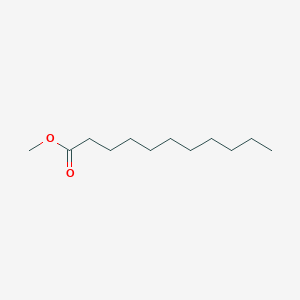

十一烷酸甲酯,也称为十一烷酸的甲酯,是一种有机化合物,分子式为CH₃(CH₂)₉CO₂CH₃。它是一种无色液体,具有淡淡的、令人愉悦的气味。 该化合物主要用于生产香料、香精和作为聚合物中的增塑剂 .

准备方法

合成路线和反应条件: 十一烷酸甲酯通常通过十一烷酸与甲醇的酯化反应合成。该反应由酸(如硫酸)催化,并涉及在回流条件下加热混合物以驱动反应完成。一般反应如下所示:

CH₃(CH₂)₉COOH+CH₃OH→CH₃(CH₂)₉CO₂CH₃+H₂O

工业生产方法: 在工业环境中,十一烷酸甲酯的生产通常涉及使用连续流动反应器来优化反应条件并提高产率。该过程通常包括以下步骤:

原料准备: 以所需的化学计量比混合十一烷酸和甲醇。

反应: 将混合物通过反应器,在其中加热并由酸催化。

分离: 通过蒸馏除去反应过程中形成的水。

纯化: 进一步蒸馏以获得高纯度十一烷酸甲酯.

反应类型:

水解: 十一烷酸甲酯在碱或酸的存在下可以发生水解,生成十一烷酸和甲醇。

CH₃(CH₂)₉CO₂CH₃+H₂O→CH₃(CH₂)₉COOH+CH₃OH

还原: 可以使用还原剂(如氢化锂铝)将其还原为十一烷醇。

CH₃(CH₂)₉CO₂CH₃+4[H]→CH₃(CH₂)₉CH₂OH+CH₃OH

酯交换反应: 十一烷酸甲酯可以与其他醇发生酯交换反应,形成不同的酯。

CH₃(CH₂)₉CO₂CH₃+R’OH→CH₃(CH₂)₉CO₂R’+CH₃OH

常用试剂和条件:

水解: 酸性或碱性条件,水。

还原: 氢化锂铝,无水乙醚。

酯交换反应: 醇(R’OH),酸或碱催化剂。

主要产品:

水解: 十一烷酸,甲醇。

还原: 十一烷醇,甲醇。

酯交换反应: 各种酯,甲醇.

科学研究应用

十一烷酸甲酯在科学研究中具有广泛的应用:

化学: 用作有机合成的试剂和气相色谱的标准品。

生物学: 研究其潜在的抗菌特性。

医学: 由于其生物相容性,正在研究其在药物递送系统中的作用。

作用机制

十一烷酸甲酯的作用机制取决于其应用。在抗菌研究中,据信它会破坏微生物细胞膜,导致细胞裂解。 在药物递送系统中,它充当载体分子,促进活性药物成分穿过生物膜的转运 .

类似化合物:

癸酸甲酯: 结构类似,但烷基链中少了一个碳原子。

十二烷酸甲酯: 结构类似,但烷基链中多了一个碳原子。

辛酸甲酯: 烷基链更短,物理和化学性质不同。

独特性: 十一烷酸甲酯在烷基链长度中的独特位置赋予它在较短链酯和较长链酯之间具有特定的性质。 这使其在需要疏水性和亲水性之间平衡的应用中特别有用 .

相似化合物的比较

Methyl decanoate: Similar structure but with one less carbon atom in the alkyl chain.

Methyl dodecanoate: Similar structure but with one more carbon atom in the alkyl chain.

Methyl octanoate: Shorter alkyl chain, different physical and chemical properties.

Uniqueness: Methyl undecanoate’s unique position in the alkyl chain length gives it specific properties that are intermediate between shorter and longer chain esters. This makes it particularly useful in applications where a balance between hydrophobicity and hydrophilicity is required .

属性

IUPAC Name |

methyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPWPZFBULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061922 | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-86-8 | |

| Record name | Methyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67YZ97W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Methyl Undecanoate?

A1: this compound finds diverse applications across various fields:

- Mosquito Repellent: Research indicates this compound, along with other undecanoic acid esters, exhibits potent biting deterrence against Aedes aegypti mosquitos. It demonstrates comparable effectiveness to DEET and its parent compound, undecanoic acid, in both laboratory and in-vitro settings. [, ]

- Food Science: this compound shows promise in mitigating off-odors in Spirulina platensis, a nutrient-rich cyanobacterium often incorporated into food products. Soaking spirulina in basil leaf extract containing this compound significantly reduces geosmin, the primary off-odor compound, while improving sensory acceptance and phycocyanin content. []

- Material Science: this compound plays a crucial role in synthesizing semi-crystalline polyethylene with enhanced properties. It serves as a comonomer with ethylene in the presence of bulky cationic palladium catalysts, resulting in polymers with improved stress and strain resistance, desirable for thermoplastic applications. []

Q2: How does the structure of this compound influence its interaction with urea in inclusion compound formation?

A2: Solid-state 13C CP-MAS NMR spectroscopy reveals a distinct alignment preference for this compound molecules within urea inclusion compounds. The spectra display asymmetric doublets for the terminal methyl and C11 carbons, while internal carbons, including the carbonyl, remain unsplit. This suggests a preferential head-to-tail arrangement of this compound molecules within the urea channels, likely driven by interactions between the ester group and the growing crystal face. []

Q3: Can this compound be produced from renewable sources, and if so, how?

A4: Yes, this compound can be generated through the cracking of biodiesel derived from beef tallow. This process, facilitated by a bentonite intercalated NiCl2 catalyst, breaks down the larger biodiesel molecules into smaller hydrocarbon chains, yielding this compound as one of the products. []

Q4: What analytical techniques are employed to identify and quantify this compound?

A4: Various analytical techniques are utilized for the characterization and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as essential oils, biodiesel cracking products, and traditional medicines. [, , , , , ]

- Solid-State 13C CP-MAS NMR Spectroscopy: This technique provides insights into the molecular arrangement and interactions of this compound within solid-state structures, such as urea inclusion compounds. []

Q5: What is the role of this compound in the study of nematicidal activity?

A6: Research indicates this compound exhibits nematicidal properties against Meloidogyne javanica, a significant plant-parasitic nematode. This discovery stemmed from investigations into the nematicidal activity of volatile organic compounds produced by the bacterium Brevundimonas diminuta. Further testing revealed that this compound, along with other structurally similar esters, exhibited potent nematicidal activity, highlighting its potential as a biocontrol agent. []

Q6: What is known about the environmental impact and degradation of this compound?

A7: While this compound demonstrates potential in various applications, further research is needed to comprehensively assess its environmental impact and degradation pathways. Understanding its fate and potential effects on ecosystems is crucial for responsible use and development of sustainable practices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)

![tris[4-(2-methylpropyl)phenyl] phosphate](/img/structure/B167221.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)